N-sec-Butylacetamide

描述

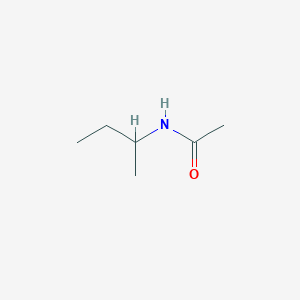

N-sec-Butylacetamide: is an organic compound with the molecular formula C6H13NO . It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a sec-butyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions:

Ritter Reaction: One common method for synthesizing N-sec-Butylacetamide involves the Ritter reaction, where sec-butyl alcohol reacts with acetonitrile in the presence of a strong acid like sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrile to form the amide.

Amidation of sec-Butylamine: Another method involves the direct amidation of sec-butylamine with acetic anhydride or acetyl chloride under mild conditions. This method is straightforward and yields high purity this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Ritter reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions.

化学反应分析

Types of Reactions:

Oxidation: N-sec-Butylacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of sec-butylamine.

Substitution: The amide group in this compound can participate in nucleophilic substitution reactions. For example, reaction with halogens can lead to the formation of N-halo derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, various solvents depending on the specific reaction.

Major Products:

Oxidation: sec-Butylcarboxylic acid, other oxidized derivatives.

Reduction: sec-Butylamine.

Substitution: N-halo derivatives, other substituted amides.

科学研究应用

Pharmacological Applications

-

Cancer Research

- Recent studies have highlighted the role of derivatives such as 2-(benzhydryl sulfinyl)-N-sec-butylacetamide in enhancing the efficacy of cancer treatments. For instance, a study demonstrated that this compound can augment trastuzumab-triggered phagocytic killing of SKOV-3 ovarian cancer cells by interacting with Fcγ receptors, thereby improving immune response against tumors .

- Immune Modulation

Biochemical Applications

- Analytical Chemistry

-

Solvent Properties

- The compound serves as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds, which is crucial for various laboratory applications.

Data Table: Summary of Applications

Case Studies

-

Study on Ovarian Cancer Cells

- A pivotal study isolated 2-(benzhydryl sulfinyl)-N-sec-butylacetamide from fig fruits and tested its effects on SKOV-3 cancer cells. The findings revealed that this compound significantly enhanced the phagocytic killing ability of immune cells when combined with trastuzumab, indicating its potential as an adjunct therapy in cancer treatment .

- Cytokine Production Modulation

作用机制

The mechanism of action of N-sec-Butylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butyl group and the amide functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

N-tert-Butylacetamide: Similar in structure but with a tert-butyl group instead of a sec-butyl group. It has different steric and electronic properties, leading to variations in reactivity and applications.

N-ethylacetamide: Contains an ethyl group instead of a sec-butyl group. It is less bulky and has different solubility and reactivity characteristics.

N-methylacetamide: Contains a methyl group, making it the simplest derivative of acetamide. It is often used as a reference compound in studies involving amides.

Uniqueness of N-sec-Butylacetamide: this compound is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic properties. These properties influence its reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds.

生物活性

N-sec-Butylacetamide is an organic compound that has garnered interest in various biological applications due to its unique chemical properties. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound is classified as an amide, a functional group characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). Its molecular formula is , and it features a butyl group attached to the nitrogen atom, influencing its solubility and reactivity.

Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:

- Phagocytic Activity Enhancement : A derivative, 2-(benzhydryl sulfinyl)-N-sec-butylacetamide, has been shown to enhance phagocytic activity in immune cells. This compound interacts with Fcγ receptors, facilitating the phagocytosis of cancer cells, specifically SKOV-3 ovarian cancer cells. This suggests a potential role in cancer immunotherapy by augmenting the immune response against tumors .

- Biocatalytic Applications : this compound has been utilized as a substrate in biocatalytic processes. Microorganisms such as Corynebacterium and Rhodococcus species can metabolize this compound, indicating its utility in biotransformation and possibly in the synthesis of pharmaceuticals .

Case Studies

- Cancer Treatment : In a study examining the effects of 2-(benzhydryl sulfinyl)-N-sec-butylacetamide on cancer cells, researchers found that it significantly increased the efficacy of trastuzumab, a monoclonal antibody used to treat HER2-positive breast cancer. The combination therapy enhanced phagocytosis and led to greater tumor cell death compared to trastuzumab alone .

- Biocatalysis : The use of this compound in biocatalysis was explored where it served as a substrate for enzyme-catalyzed reactions. The results indicated that specific strains of bacteria could effectively utilize this amide for growth and metabolic processes, suggesting its potential for industrial applications in bioprocessing .

Data Table

属性

IUPAC Name |

N-butan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-5(2)7-6(3)8/h5H,4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILVHGGOUFZULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324267 | |

| Record name | N-butan-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-05-5 | |

| Record name | N-sec-Butylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-sec-Butylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butan-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-SEC-BUTYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5CH7JSC3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 2-(benzhydryl sulfinyl)-N-sec-butylacetamide interact with immune cells to enhance the phagocytosis of cancer cells in the presence of trastuzumab?

A1: The research paper suggests that 2-(benzhydryl sulfinyl)-N-sec-butylacetamide enhances the activity of phagocytic cells through interaction with Fcγ receptors. [] This interaction appears to improve the efficacy of trastuzumab, a monoclonal antibody that targets HER2 receptors often overexpressed in certain cancer cells. While the exact mechanism remains to be fully elucidated, this interaction potentially leads to increased binding of trastuzumab-coated cancer cells to Fcγ receptors on phagocytic cells, ultimately promoting their engulfment and destruction. Further research is needed to fully characterize the binding site, affinity, and downstream signaling pathways involved in this interaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。